2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Description
2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12FN3O3S and its molecular weight is 333.34. The purity is usually 95%.
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Scientific Research Applications
Fluorometric Sensing
Compounds structurally related to 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide have been utilized in the development of fluorometric "turn-off" sensors for metal ions. For example, a pyrazoline derivative was specifically designed for the selective detection of Hg²⁺ ions, showing high selectivity and sensitivity, with potential practical applications in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Antidiabetic Activity
Fluorinated pyrazoles and benzenesulfonylurea derivatives, closely related to the core structure of interest, were synthesized and evaluated as hypoglycemic agents. These compounds demonstrated significant antidiabetic activity, with preliminary biological screening revealing potential leads for future drug discovery studies related to diabetes management (Faidallah et al., 2016).
Chemical Synthesis and NMR Studies
Research on 2- and 3-fluorosubstituted heterocycles, including studies on their synthesis and nuclear magnetic resonance (NMR) characteristics, offers valuable insights into the manipulation and understanding of fluorinated compounds. These studies provide foundational knowledge for designing fluorinated molecules with specific electronic and structural properties, beneficial across various chemical research and development domains (Dvornikova et al., 2003).
COX-2 Inhibition for Anti-inflammatory Applications
A series of 1,5-diarylpyrazoles containing substituted benzenesulfonamide moieties were synthesized and evaluated for their selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammation process. This research highlights the compound's potential in developing new anti-inflammatory drugs with improved selectivity and efficacy (Pal et al., 2003).
Decarboxylative Fluorination Techniques
Innovative methods for the decarboxylative fluorination of heteroaromatics, including compounds related to this compound, have been developed. These techniques enable the synthesis of fluorinated derivatives, which are crucial in medicinal chemistry for modifying the biological activity and pharmacokinetic properties of potential therapeutic agents (Yuan et al., 2017).
Properties
IUPAC Name |
2-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDGMLAEBETJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.